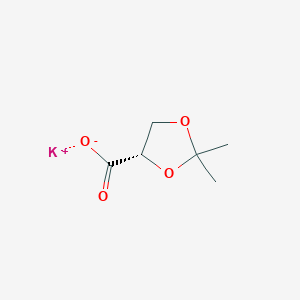

Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate is a chemical compound that has been explored in various scientific studies. Its synthesis, molecular structure, and properties have been of interest in the field of chemistry, particularly in the context of organometallic compounds and their potential applications.

Synthesis Analysis

The synthesis of compounds similar to Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate often involves reactions with citric acid and metavanadate in a neutral solution, as demonstrated in the preparation of related vanadate compounds (Zhou, Wan, Hu, & Tsai, 1995). The specific methodologies and conditions for synthesizing Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate would depend on the desired chemical structure and properties.

Molecular Structure Analysis

The molecular structure of compounds similar to Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate is often characterized by X-ray diffraction analysis. For instance, the potassium salt of an ω-hydroxycarboxylic acid with ethereal O atoms forms a dimeric structure with twofold symmetry, containing polyether chains and water molecules coordinated to potassium ions (Kasuga, Yamaguchi, & Ohashi, 1995).

Chemical Reactions and Properties

Chemical reactions involving similar potassium salts often involve deprotonation at specific positions when treated with appropriate reagents, as seen in the synthesis of derivatives of benzoic acids (Sinha, Mandal, & Chandrasekaran, 2000). The reactivity and chemical behavior of Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate would be influenced by its molecular structure.

Physical Properties Analysis

The physical properties of such compounds are often determined through experimental methods. For example, the crystal structure of similar potassium salts reveals details about the coordination of potassium ions and the spatial arrangement of molecules (Bundule, Bisenieks, Ķemme, Bleidelis, Dubur, & Uldrikis, 1980).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be studied through various spectroscopic methods and theoretical calculations. For instance, studies on ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer provide insights into intra- and intermolecular interactions, which are essential for understanding the chemical properties of related compounds (Singh, Kumar, Tiwari, Rawat, & Gupta, 2013).

Aplicaciones Científicas De Investigación

-

Agriculture

- Potassium is indispensable for ensuring crop production .

- It plays a critical role in crop growth and development, regulating a wide range of enzyme activities, controlling cell osmoregulation, and modulating stomatal movement during photosynthesis .

- The application of nanotechnology in the production and utilization of potassium fertilizers is both necessary and effective .

-

Medical Industry

-

Point-of-Care and Self-Testing

- Potassium is an important bodily electrolyte which is kept within tight limits in health .

- Many medical conditions as well as commonly-used drugs either raise or lower blood potassium levels, which can be dangerous or even fatal .

- This field has seen recent developments in point-of-care and self-testing potassium measurement technologies .

-

Electricity Generation and Nuclear Reactors

-

Biological Role

-

Water Treatment

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

potassium;(4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.K/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOISWEHAOHFWAH-WCCKRBBISA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(=O)[O-])C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)C(=O)[O-])C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9KO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid;hydrochloride](/img/structure/B1141312.png)